molecular formula C5HBrF3NO2 B2373955 2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde CAS No. 2248351-71-3

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde

Cat. No.: B2373955
CAS No.: 2248351-71-3
M. Wt: 243.967
InChI Key: QVORAINKIUYCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an aldehyde group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of brominating agents such as pyridine hydrobromide perbromide to achieve selective bromination . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted oxazole derivatives.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The aldehyde group can participate in nucleophilic addition reactions, leading to the formation of various adducts. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NO2/c6-4-10-3(5(7,8)9)2(1-11)12-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVORAINKIUYCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(O1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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